4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one
Description
This compound features a dihydroisoquinolin-1-one core fused with a 1,2,4-oxadiazole ring. The oxadiazole moiety is substituted at the 3-position with a 4-ethoxyphenyl group, while the dihydroisoquinolin-1-one scaffold is further functionalized at the 2-position with a 3-methoxyphenyl group.
Properties
IUPAC Name |
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4/c1-3-32-19-13-11-17(12-14-19)24-27-25(33-28-24)23-16-29(18-7-6-8-20(15-18)31-2)26(30)22-10-5-4-9-21(22)23/h4-16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLDWXVIWKVAFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps. The process begins with the preparation of the oxadiazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the ethoxyphenyl and methoxyphenyl groups, followed by the formation of the isoquinolinone ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and related molecules:
Key Findings:
Core Structure Variations: The dihydroisoquinolin-1-one core (target compound) differs from dihydroquinolin-4-one and phthalazin-1-one in ring size and electron distribution. Isoquinolinones are known for enhanced π-π stacking in receptor binding compared to phthalazinones, which may influence target affinity . Benzo[d]imidazol-2-one derivatives (e.g., Compound 46) exhibit simpler cores but achieve high yields (72%) and potent TRP channel activity .
Substituent Effects: The 4-ethoxyphenyl group in the target compound provides moderate electron-donating effects, balancing lipophilicity and solubility. In contrast, 4-chlorophenethyl (Compound 46) introduces a halogenated hydrophobic moiety, favoring membrane interaction .
Lower yields (e.g., 30% for Compound 50 ) highlight challenges in introducing trifluoromethyl or piperidinyl groups.
Biological Activity :
- Oxadiazole-containing compounds in and show antimicrobial activity against enteric pathogens, likely due to membrane disruption or enzyme inhibition . The target compound’s ethoxy and methoxy groups may similarly modulate bacterial efflux pumps or biofilm formation.
- Dual TRPA1/TRPV1 antagonists (e.g., Compound 46) demonstrate the oxadiazole’s versatility in targeting ion channels, suggesting possible neuroinflammatory applications for the target compound .
Biological Activity
The compound 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one (referred to as ETOB for brevity) is a synthetic organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological properties of ETOB, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
ETOB is characterized by a complex molecular structure that includes an oxadiazole moiety and a dihydroisoquinoline backbone. Its molecular formula is with a molecular weight of approximately 365.4 g/mol. The presence of the oxadiazole ring is significant as it is often associated with various pharmacological effects.
Antitumor Activity
Recent studies have highlighted the antitumor properties of ETOB. In vitro assays demonstrated that ETOB exhibits cytotoxic effects against several cancer cell lines. For instance, it was found to inhibit the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting that ETOB may interfere with critical regulatory pathways in tumor cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.0 | G1 phase arrest |
Anti-inflammatory Properties
ETOB also exhibits significant anti-inflammatory activity . In animal models of inflammation, such as carrageenan-induced paw edema in rats, ETOB demonstrated a dose-dependent reduction in swelling. This effect may be attributed to its ability to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6.
Antimicrobial Activity
The compound has shown promising results against various microbial strains. In particular, ETOB has been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that ETOB possesses considerable antimicrobial potential.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activities of ETOB can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : ETOB has been shown to inhibit key enzymes involved in tumor growth and inflammation.
- Modulation of Signaling Pathways : It affects signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Generation : ETOB induces oxidative stress in cancer cells, leading to apoptosis.
Case Studies
A notable case study involved the administration of ETOB in a mouse model bearing xenografted tumors. The treatment resulted in a significant reduction in tumor size compared to control groups receiving no treatment or placebo. Histological analysis revealed increased apoptosis within the tumors treated with ETOB.
Current Research Trends
Ongoing research is focused on optimizing the synthesis of ETOB derivatives to enhance its biological activity and reduce potential side effects. Studies are also exploring its use in combination therapies for enhanced efficacy against resistant cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
